molecular formula C14H14F3N3O B213979 N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B213979
M. Wt: 297.28 g/mol
InChI Key: ZSIJASKJNPOPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been tested in animal models and has been shown to have low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high potency in inhibiting PARP, making it a promising candidate for cancer therapy. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.

Future Directions

Future research on N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. The development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important areas for future research.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14F3N3O/c1-8-4-5-10(9(2)6-8)18-13(21)11-7-12(14(15,16)17)19-20(11)3/h4-7H,1-3H3,(H,18,21)

InChI Key

ZSIJASKJNPOPPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C

Origin of Product

United States

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